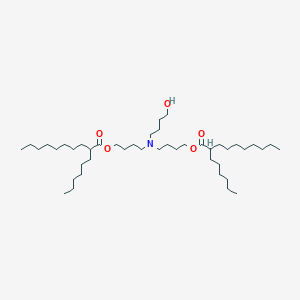
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA, the active ingredient in these vaccines .
Métodos De Preparación
The preparation of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step in its synthesis involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The reaction can be summarized as follows:
2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→((4−Hydroxybutyl)azanediyl)bis(butane−4,1−diyl)bis(2−hexyldecanoate)
Análisis De Reacciones Químicas
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, primarily due to its functional groups. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This protonation is crucial for its role in forming lipid nanoparticles that encapsulate mRNA.
Aplicaciones Científicas De Investigación
This compound is primarily used in the field of vaccine development. It is a key component of the lipid matrix in the prophylactic SARS-CoV-2 mRNA vaccine produced by Pfizer/BioNTech . The lipid nanoparticles formed by this compound ensure efficient vaccine assembly, protect the mRNA from premature degradation, and promote the release of the nucleic acid into the cytoplasm for further processing after endocytosis . This makes it an essential element in the delivery of mRNA vaccines.
Mecanismo De Acción
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its chemical properties as a tertiary amine. Its cation can form an ionic bond with the messenger RNA, which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle encapsulating the mRNA is absorbed into antigen-presenting cells through receptor-mediated endocytosis, the more acidic environment within the endosome fully protonates the compound. This protonation results in the release of the mRNA payload .
Comparación Con Compuestos Similares
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in mRNA vaccine formulations. These lipids share the common feature of transitioning to their cationic form under acidic conditions, promoting contact with anionic lipids in the endosome membrane and facilitating mRNA release into the cytoplasm . Some similar compounds include:
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- ((4-Hydroxybutyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate)
These compounds are also used in lipid nanoparticle formulations for mRNA delivery, but ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural configuration and its role in the Pfizer/BioNTech vaccine .
Propiedades
Fórmula molecular |
C44H87NO5 |
|---|---|
Peso molecular |
710.2 g/mol |
Nombre IUPAC |
4-[4-(2-hexyldecanoyloxy)butyl-(4-hydroxybutyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-33-41(31-21-15-11-7-3)43(47)49-39-29-26-36-45(35-25-28-38-46)37-27-30-40-50-44(48)42(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
Clave InChI |
UDBLGQSZFIFJAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCO)CCCCOC(=O)C(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


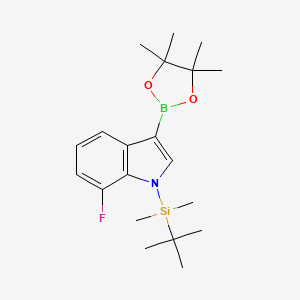
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365735.png)
![6-(4-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365741.png)
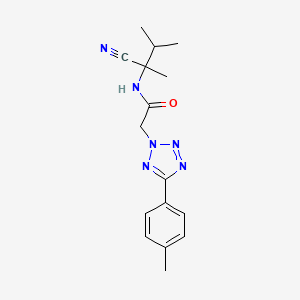
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
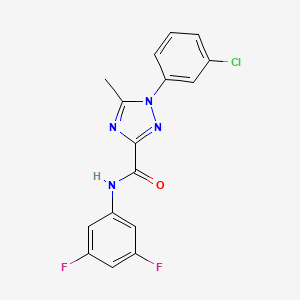
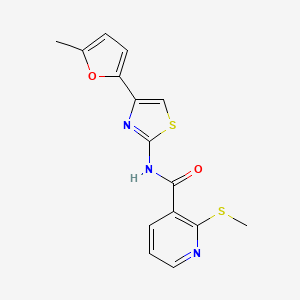
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
